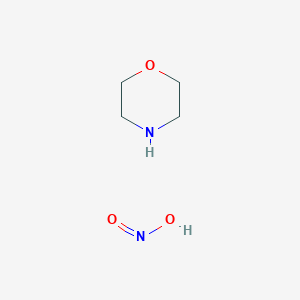

Morpholine nitrite

Description

Properties

CAS No. |

62076-93-1 |

|---|---|

Molecular Formula |

C4H10N2O3 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

morpholine;nitrous acid |

InChI |

InChI=1S/C4H9NO.HNO2/c1-3-6-4-2-5-1;2-1-3/h5H,1-4H2;(H,2,3) |

InChI Key |

XXPNRDQHVOYVED-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.N(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Morpholine Nitrite: A Technical Guide to Synthesis and Characterization

Introduction

Morpholine, a heterocyclic secondary amine, is a versatile building block in organic synthesis and a common additive in various industrial applications, including as a corrosion inhibitor and pH modifier.[1][2][3] When reacting with nitrogen-containing species, particularly nitrites, morpholine can form several distinct compounds. This guide addresses the inherent ambiguity in the term "morpholine nitrite," which can refer to the simple salt morpholinium nitrite , the N-nitrosated compound N-nitrosomorpholine (NMOR) , or the N-nitrated compound N-nitromorpholine .

Given the significant regulatory and safety concerns surrounding nitrosamine impurities in pharmaceutical products, the distinction is critical. N-nitrosomorpholine, in particular, is a known mutagen and a reasonably anticipated human carcinogen. This document provides an in-depth technical overview of the synthesis and characterization of these three key morpholine derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis Protocols

This section details the experimental procedures for the synthesis of morpholinium nitrite, N-nitrosomorpholine, and N-nitromorpholine.

Synthesis of Morpholinium Nitrite

Morpholinium nitrite is the salt formed from the acid-base reaction between morpholine and nitrous acid. Morpholine is a base (pKa of the conjugate acid ≈ 8.33), and nitrous acid is a weak acid (pKa ≈ 3.3).[1][4] The significant difference in pKa values indicates that the acid-base reaction is favorable. While specific literature on its isolation is scarce, a general protocol can be derived from standard acid-base chemistry.

Experimental Protocol:

-

Preparation of Reactants :

-

Prepare a 1.0 M aqueous solution of morpholine.

-

Prepare a fresh 1.0 M aqueous solution of sodium nitrite.

-

-

Reaction :

-

In a flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), add a defined volume of the morpholine solution.

-

Slowly, dropwise, add an equimolar amount of a pre-chilled, strong acid (e.g., 1.0 M HCl) to the sodium nitrite solution in a separate vessel to generate nitrous acid in situ.

-

Immediately and slowly add the freshly prepared nitrous acid solution to the chilled morpholine solution with continuous stirring. The reaction is exothermic. Maintain the temperature below 10 °C to minimize the formation of N-nitrosomorpholine.

-

-

Isolation :

-

The resulting solution contains morpholinium nitrite.

-

Isolation of the solid salt can be attempted by lyophilization or by slow evaporation of the solvent under reduced pressure at low temperature.

-

Caution: Nitrous acid is unstable and should be prepared and used fresh. The reaction should be performed in a well-ventilated hood.

Caption: Synthesis of Morpholinium Nitrite via Acid-Base Reaction.

Synthesis of N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine is formed via the nitrosation of the secondary amine group of morpholine, typically using a nitrite salt under acidic conditions.

Experimental Protocol:

-

Preparation of Reactants :

-

Dissolve morpholine (1.0 eq) in water.

-

-

Reaction :

-

Cool the morpholine solution in an ice bath to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq).

-

While maintaining the temperature below 10 °C, slowly add a strong acid (e.g., 2 M HCl) dropwise until the pH of the solution is acidic (pH ~3).

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification :

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield N-nitrosomorpholine as a pale yellow solid or liquid.[5][6]

-

Caption: Synthesis of N-Nitrosomorpholine (NMOR).

Synthesis of N-Nitromorpholine

N-Nitromorpholine is synthesized by the nitration of morpholine. One established method uses acetone cyanohydrin nitrate.

Experimental Protocol:

-

Reactants :

-

Morpholine (2.0 eq)

-

Acetone cyanohydrin nitrate (1.0 eq)

-

-

Reaction :

-

In a round-bottomed flask, mix morpholine and acetone cyanohydrin nitrate.

-

Attach a condenser and slowly heat the mixture. An exothermic reaction typically begins around 60 °C, raising the temperature to approximately 110 °C.

-

After the exotherm subsides, maintain the temperature at 80 °C for 1 hour.

-

-

Work-up and Purification :

-

Pour the cooled reaction mixture into 10% hydrochloric acid (perform in a hood due to HCN evolution).

-

Extract the mixture with dichloromethane.

-

Wash the combined organic extracts with water and then with a 5% sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by evaporation.

-

Dissolve the resulting oil in absolute ethanol and cool to 0-5 °C to precipitate N-nitromorpholine as white crystals.

-

Caption: Synthesis of N-Nitromorpholine.

Characterization Data

This section provides key physical and spectroscopic data for the three morpholine derivatives.

Data Summary Tables

The following tables summarize the quantitative data for easy comparison.

Table 1: Physical and Chemical Properties

| Property | Morpholinium Nitrite | N-Nitrosomorpholine (NMOR) | N-Nitromorpholine |

| Molecular Formula | C₄H₁₀N₂O₃ | C₄H₈N₂O₂ | C₄H₈N₂O₃ |

| Molecular Weight | 134.13 g/mol | 116.12 g/mol [6] | 132.12 g/mol |

| Appearance | Not available (theoretically a white solid) | Pale yellow crystals or liquid[5][6] | White crystals |

| Melting Point | Not available | 29 °C (84 °F)[6] | 53-54 °C |

| Boiling Point | Not available | 224 °C (435 °F)[6] | Not available |

| Solubility | Soluble in water | Soluble in water[6] | Soluble in ethanol |

Table 2: 1H NMR Spectroscopic Data (CDCl3)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| Morpholinium Nitrite | Not experimentally available |

| N-Nitrosomorpholine | 4.31 (t, 2H), 3.90 (t, 2H), 3.87 (t, 2H), 3.67 (t, 2H)[7] |

| N-Nitromorpholine | 3.83 (s, 8H)[7] |

Table 3: 13C NMR Spectroscopic Data (CDCl3)

| Compound | Chemical Shift (δ, ppm) |

| Morpholinium Nitrite | Not experimentally available |

| N-Nitrosomorpholine | 67.3, 66.0, 50.0, 40.4[7] |

| N-Nitromorpholine | 65.5, 49.0[7] |

Table 4: Key Infrared (IR) Absorption Bands

| Compound | Key Frequencies (cm-1) | Assignment |

| Morpholinium Nitrite | Not experimentally available (expected N-H+ stretch, NO₂- vibrations) | - |

| N-Nitrosomorpholine | ~1440-1480 | N=O stretch (non-associated)[8] |

| ~1300-1340 | N=O stretch (associated)[8] | |

| ~1050-1100 | N-N stretch[8] | |

| N-Nitromorpholine | ~1500-1550 | Asymmetric NO₂ stretch |

| ~1250-1300 | Symmetric NO₂ stretch |

Table 5: Mass Spectrometry Data

| Compound | Ionization Mode | Key m/z Values |

| Morpholinium Nitrite | Not available | - |

| N-Nitrosomorpholine | EI | 116 (M+), 86, 56, 30[9] |

| ESI | 117.10 ([M+H]+)[7] | |

| N-Nitromorpholine | ESI | 133.01 ([M+H]+)[7] |

Logical Relationships

The formation of these different morpholine derivatives is dependent on the nitrogen source and reaction conditions. The following diagram illustrates these relationships.

Caption: Formation pathways of morpholine derivatives.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. osha.gov [osha.gov]

- 6. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Morpholine, 4-nitroso- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Morpholine Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of morpholine nitrite. Due to the limited availability of experimental data for the simple salt, this document also extensively covers the readily occurring and well-documented nitrosation reaction of morpholine in the presence of nitrite, leading to the formation of N-nitrosomorpholine (NMOR). Understanding this reaction and the properties of NMOR is of paramount importance for researchers and professionals working with morpholine in environments where nitrites are present.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₁₀N₂O₃ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| IUPAC Name | morpholine;nitrous acid | [1] |

| Canonical SMILES | C1COCCN1.O=NO | |

| InChI Key | XXPNRDQHVOYVED-UHFFFAOYSA-N | |

| Computed XLogP3 | -0.9 | [2] |

| Computed Hydrogen Bond Donor Count | 2 | |

| Computed Hydrogen Bond Acceptor Count | 4 | |

| Computed Rotatable Bond Count | 0 | |

| Computed Exact Mass | 134.06914219 g/mol | [1] |

| Computed Monoisotopic Mass | 134.06914219 g/mol | [1] |

| Computed Topological Polar Surface Area | 57.0 Ų | |

| Computed Heavy Atom Count | 9 | |

| Computed Formal Charge | 0 |

Note: The properties listed above are computationally derived and have not been experimentally verified.

The Nitrosation of Morpholine: A Critical Reaction Pathway

In the presence of nitrite ions (NO₂⁻), particularly under acidic conditions, morpholine readily undergoes nitrosation to form N-nitrosomorpholine (NMOR)[3][4][5][6]. This reaction is of significant concern as NMOR is a potent carcinogen[7].

The formation of N-nitrosomorpholine from morpholine and nitrite is a critical consideration in various applications, including in the pharmaceutical and food industries, and in studies related to atmospheric chemistry[3][8].

Physicochemical Properties of N-Nitrosomorpholine (NMOR)

Given the importance of the nitrosation reaction, the physicochemical properties of the resulting compound, N-nitrosomorpholine (NMOR), are well-documented and crucial for researchers to understand.

| Property | Value | Source |

| Chemical Formula | C₄H₈N₂O₂ | [1][9] |

| Molecular Weight | 116.12 g/mol | [1][9] |

| Appearance | Yellow crystals or a golden liquid | [9][10] |

| Melting Point | 29 °C | [1][9] |

| Boiling Point | 225 °C | [1][9] |

| Solubility in Water | Completely soluble | [1][9] |

| Solubility in other solvents | Soluble in DMSO, slightly soluble in methanol | [7] |

| Density | ~1.28 g/cm³ (estimate) | [1][9] |

| Flash Point | 29 °C | [1][9] |

| Stability | Stable, but light-sensitive. Combustible. | [1][9] |

| Incompatibilities | Strong oxidizing agents | [1][9] |

Experimental Protocols

Synthesis of N-Nitrosomorpholine

A common laboratory-scale synthesis of N-nitrosomorpholine involves the reaction of morpholine with a nitrite salt under acidic conditions.

Materials:

-

Morpholine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Dichloromethane or other suitable organic solvent for extraction

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of morpholine in distilled water in a flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in distilled water to the cooled morpholine solution while stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. The pH should be monitored and adjusted to be acidic (typically pH 3-4).

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours).

-

After the reaction is complete, extract the product from the aqueous solution using dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield crude N-nitrosomorpholine.

-

The product can be further purified by distillation or chromatography if necessary.

Safety Precaution: N-nitrosomorpholine is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

Characterization of N-Nitrosomorpholine

The identity and purity of the synthesized N-nitrosomorpholine can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The characteristic chemical shifts of the protons and carbons in the morpholine ring and the nitroso group provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-nitrosomorpholine will show characteristic absorption bands for the N-N=O group, typically in the range of 1430-1460 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of N-nitrosomorpholine and to study its fragmentation pattern, further confirming its identity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the separation and identification of volatile compounds like N-nitrosomorpholine, especially in complex mixtures[11][12].

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability, melting point, and boiling point of the compound[13][14].

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and analysis of N-nitrosomorpholine.

Conclusion

While direct experimental data on the physicochemical properties of this compound as a simple salt is limited, its significance primarily lies in its role as a precursor in the formation of the potent carcinogen, N-nitrosomorpholine. This technical guide has provided the available computed data for this compound and a comprehensive overview of the critical nitrosation reaction, along with the detailed physicochemical properties and analytical methodologies for N-nitrosomorpholine. Researchers and professionals in drug development and related fields must exercise caution when working with morpholine in the presence of nitrites and should be fully aware of the potential for NMOR formation.

References

- 1. 59-89-2 CAS MSDS (N-NITROSOMORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 6. ams.usda.gov [ams.usda.gov]

- 7. adipogen.com [adipogen.com]

- 8. researchgate.net [researchgate.net]

- 9. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]

- 10. osha.gov [osha.gov]

- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"Morpholine nitrite" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen belonging to the N-nitrosamine class of compounds. It is not typically manufactured for commercial purposes but forms from the reaction of morpholine, a common industrial chemical and food additive, with nitrite salts. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and the toxicological profile of N-Nitrosomorpholine, with a focus on its mechanism of carcinogenesis.

Core Data

CAS Number: 59-89-2

Molecular Formula: C₄H₈N₂O₂

Molecular Weight: 116.12 g/mol

Synonyms: NMOR, 4-Nitrosomorpholine

Molecular Structure

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 29 °C | |

| Boiling Point | 225 °C | |

| Density | 1.28 g/cm³ (estimate) | |

| Flash Point | 29 °C | |

| Appearance | Pale yellow crystalline solid |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 282 mg/kg | |

| LD50 | Mouse | Oral | 360 mg/kg | |

| LD50 | Hamster | Oral | 320 mg/kg |

Experimental Protocols

Synthesis of N-Nitrosomorpholine

A common laboratory synthesis of N-Nitrosomorpholine involves the nitrosation of morpholine with sodium nitrite in an acidic medium.

Materials:

-

Morpholine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of morpholine in distilled water.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite in distilled water to the cooled morpholine solution.

-

While maintaining the temperature below 5 °C, slowly add hydrochloric acid dropwise to acidify the reaction mixture. The pH should be maintained around 3-4.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

After the reaction is complete, extract the product from the aqueous solution with dichloromethane using a separatory funnel. Repeat the extraction three times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain N-Nitrosomorpholine.

Analytical Method for N-Nitrosomorpholine in Air (OSHA Method 17)

This method is used for the determination of airborne N-Nitrosomorpholine.

Principle:

Samples are collected by drawing a known volume of air through two sampling tubes connected in series. The first tube contains Polar Partition and the second tube contains Florisil; both adsorbents are coated with ascorbic acid to prevent artifact formation. Samples are desorbed with a mixture of methylene chloride and methanol and analyzed by gas chromatography with a chemiluminescence detector.

Procedure:

-

Sample Collection:

-

Draw air through the sampling tubes at a known flow rate (e.g., 0.2 L/min) for a specified time.

-

Protect the tubes from light during and after sampling.

-

Store samples in a freezer.

-

-

Sample Preparation:

-

Desorb the adsorbent from each tube with a 75/25 (v/v) solution of methylene chloride/methanol.

-

-

Analysis:

-

Analyze the desorbed samples by gas chromatography with a chemiluminescence detector.

-

Mechanism of Carcinogenesis

The carcinogenicity of N-Nitrosomorpholine is attributed to its metabolic activation, which leads to the formation of reactive species that can damage DNA.

Metabolic Activation Pathway

The primary route of metabolic activation for N-Nitrosomorpholine is through enzymatic hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver. This process is a critical step in the bioactivation of NMOR to its ultimate carcinogenic form.

Caption: Metabolic activation of N-Nitrosomorpholine to a DNA-alkylating agent.

Experimental Workflow for In Vivo Carcinogenicity Study

The following workflow outlines a typical experimental design to investigate the in vivo formation and carcinogenic potential of N-Nitrosomorpholine.

Caption: Experimental workflow for an in vivo study of N-Nitrosomorpholine.

theoretical mechanism of action of "Morpholine nitrite"

An in-depth technical guide on the for researchers, scientists, and drug development professionals. This document provides a detailed examination of the core toxicological and carcinogenic principles arising from the combination of morpholine and nitrite, which leads to the formation of N-nitrosomorpholine (NMOR).

Introduction

"Morpholine nitrite" is not a stable chemical compound but rather a combination of morpholine and a nitrite source, typically sodium nitrite. Under certain conditions, particularly in an acidic environment such as the stomach, these two precursors can react in vivo to form N-nitrosomorpholine (NMOR). NMOR is a potent carcinogen, a fact that has been well-established in numerous animal studies. This guide delineates the theoretical mechanism of action, focusing on the formation, metabolic activation, and subsequent cellular and molecular events that lead to carcinogenesis.

Quantitative Data Summary

The following tables summarize quantitative data regarding the toxicity and carcinogenicity of N-nitrosomorpholine (NMOR).

Table 1: Acute Toxicity of N-Nitrosomorpholine (NMOR) in Rats

| Route of Administration | LD50 (mg/kg body weight) |

| Intraperitoneal injection | 282[1] |

| Oral administration (gavage) | 320[1] |

| Intravenous injection | 98[1] |

Table 2: Dose-Response Relationship of N-Nitrosomorpholine (NMOR) Carcinogenicity in Female F-344 Rats (Administered via Drinking Water) [2]

| Concentration in Drinking Water (mg/L) | Duration of Treatment (weeks) | Average Total Dose per Rat (mg) | Incidence of Liver Neoplasms |

| 100 | 25 | 250 | Significant increase |

| 40 | 40 | 160 | Significant increase |

| 16 | 50 | 80 | Significant increase |

| 6.4 | 50 | 32 | Significant increase |

| 2.6 | 50 | 13 | Significant increase |

| 1.0 | 100 | 10 | Significant increase |

| 0.4 | 100 | 4 | Significant increase |

| 0.16 | 100 | 1.6 | Significant increase |

| 0.06 | 100 | 0.7 | Significant increase |

| 0 (Control) | - | 0 | None |

Note: While the summary abstract did not provide the exact percentage of incidence for each dose group, it did report a statistically significant increase and a dose-related trend.[2]

Experimental Protocols

Animal Model for N-Nitrosomorpholine-Induced Carcinogenesis

This protocol outlines a general procedure for inducing liver cancer in rats using NMOR, based on common experimental designs.[3][4]

-

Animal Selection: Male or female F344 or Sprague-Dawley rats, typically 6-8 weeks of age at the start of the study.

-

Husbandry: Animals are housed under standard conditions (12-hour light/dark cycle, constant temperature, and humidity) and provided with standard chow and water ad libitum, except when the carcinogen is administered via drinking water.

-

Carcinogen Administration:

-

Oral Ingestion (Drinking Water): NMOR is dissolved in drinking water at the desired concentration (e.g., 120 ppm).[4] The NMOR solution is freshly prepared and provided as the sole source of liquid. Bottles are replaced regularly (e.g., twice a week).

-

Oral Gavage: NMOR is dissolved in a suitable vehicle (e.g., water) and administered directly into the stomach, typically as a single dose (e.g., 320 mg/kg).[3]

-

-

Monitoring: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.

-

Study Duration and Endpoint: The study may last for a predefined period (e.g., 24 weeks)[4] or until humane endpoints are reached. At the termination of the study, animals are euthanized.

-

Necropsy and Histopathology: A full necropsy is performed. The liver and other organs are excised, weighed, and examined for gross lesions. Tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is for measuring DNA damage in cells treated with NMOR.

-

Cell Culture and Treatment: Suitable cells (e.g., HepG2) are maintained in culture and incubated with various concentrations of NMOR for a defined period (e.g., 24 hours).

-

Cell Harvesting and Embedding: Cells are harvested, washed in ice-cold PBS, and suspended in low-melting-point agarose. The cell suspension is then layered onto a pre-coated microscope slide and the agarose is allowed to solidify.

-

Lysis: The slides are immersed in a chilled lysis buffer (typically containing high salt and Triton X-100) for at least one hour at 4°C to dissolve cellular and nuclear membranes, releasing nucleoids.

-

Alkaline Unwinding: Slides are placed in a freshly prepared, cold alkaline electrophoresis buffer (pH > 13) for a specific duration (e.g., 20-40 minutes) to unwind the DNA and expose single-stranded DNA.

-

Electrophoresis: Electrophoresis is conducted at a low voltage (e.g., 25 V) and constant current in the same alkaline buffer for a defined period (e.g., 20-30 minutes). Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Slides are washed with a neutralization buffer, and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Analysis: Slides are examined under a fluorescence microscope. Images are analyzed using specialized software to quantify parameters such as comet tail length and the percentage of DNA in the tail, which are indicative of the extent of DNA damage.

Chromosomal Aberration Test

This protocol is used to assess structural chromosomal damage induced by NMOR.[5][6]

-

Cell Culture and Treatment: Cultured mammalian cells (e.g., CHO cells or human lymphocytes) are incubated with various concentrations of NMOR in the presence and absence of a metabolic activation system (S9 fraction).[5]

-

Mitotic Arrest: Following treatment, a spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of the cell cycle.

-

Cell Harvesting and Hypotonic Treatment: Cells are harvested and treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

Fixation: Cells are fixed using a fixative (typically a 3:1 mixture of methanol and acetic acid). This step is repeated several times to clean and dehydrate the cells.

-

Slide Preparation and Staining: The fixed cell suspension is dropped onto clean, cold microscope slides and air-dried. The chromosomes are stained with an appropriate staining solution (e.g., Giemsa).

-

Microscopic Analysis: Slides are examined under a light microscope. A predetermined number of metaphases (e.g., 100-200 per concentration) are scored for structural chromosomal aberrations, such as breaks, gaps, deletions, and exchange figures.

-

Data Evaluation: The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared to control groups.

Visualizations

Formation and Metabolic Activation of N-Nitrosomorpholine

References

- 1. N-NITROSOMORPHOLINE - (Organic Method #17) [dnacih.com]

- 2. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Nitrosomorpholine-induced oncocytic transformation in rat endocrine organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly metastatic hepatocellular carcinomas induced in male F344 rats treated with N-nitrosomorpholine in combination with other hepatocarcinogens show a high incidence of p53 gene mutations along with altered mRNA expression of tumor-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of Morpholine Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine nitrite, a salt formed from the weak base morpholine and the unstable weak acid nitrous acid, is a compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its solubility in organic solvents is critical for its synthesis, purification, handling, and application in drug development and other research areas. This guide provides a comprehensive overview of the theoretical considerations for the solubility of this compound and presents a detailed, best-practice experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust methodology for researchers to generate this critical data in their own laboratories.

Introduction

Morpholine, a heterocyclic secondary amine, is a versatile building block in organic synthesis and is known to be miscible with a wide range of organic solvents. However, the solubility of its salts, such as this compound (also referred to as morpholinium nitrite), can differ significantly. The polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt are all critical factors influencing the dissolution process. The nitrite anion can engage in hydrogen bonding, and the morpholinium cation also contributes to the overall polarity of the salt. Therefore, polar protic and aprotic solvents are expected to be more effective at solvating this compound than nonpolar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Determination | Notes |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Toluene |

Experimental Protocol for Determination of this compound Solubility

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvents and temperature conditions.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Fume hood

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solid phase should be visibly present throughout this period.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

-

The final mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved this compound from the total mass of the filtered solution.

-

Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

-

-

Data Reporting:

-

Record the solubility value, the specific solvent used, and the temperature at which the measurement was performed in a format similar to Table 1.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Safety Considerations

-

Morpholine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nitrites can be toxic. Avoid inhalation of dust and direct contact with skin.

-

The organic solvents used may be flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent before use and handle them accordingly in a fume hood.

-

When heating solutions, ensure proper ventilation and avoid open flames, especially with flammable solvents.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this guide provides researchers with the necessary tools to generate this data reliably and consistently. The detailed experimental protocol and the standardized data presentation format are intended to support further research and development in areas where the solubility of this compound is a critical parameter. Adherence to the described methodology will ensure the generation of high-quality, comparable data that can fill the current knowledge gap in the scientific literature.

quantum chemical calculations for "Morpholine nitrite"

An In-depth Technical Guide on Quantum Chemical Calculations for "Morpholine Nitrite"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a common organic solvent and building block in the synthesis of various pharmaceuticals and corrosion inhibitors. Under certain conditions, particularly in the presence of nitrite sources, morpholine can undergo nitrosation to form N-nitrosomorpholine (NMOR), a compound recognized for its carcinogenic potential.[1] The precursor to this reaction can be considered the ionic species "this compound." Understanding the electronic structure, stability, and reactivity of this compound is crucial for assessing the risk of NMOR formation and for developing strategies to mitigate it.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of this compound and its transformation into N-nitrosomorpholine. We will explore the theoretical frameworks, computational protocols, and key findings that are essential for a deep understanding of this system at the molecular level.

Computational Methodologies

The study of this compound and its reactivity necessitates the use of robust quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy for systems of this size.

Theoretical Framework:

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For systems like morpholine and its derivatives, hybrid functionals such as B3LYP are often a good starting point. For more accurate energy calculations, especially for reaction barriers, functionals like M06-2X can be employed.

-

Ab Initio Methods: While computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for benchmarking and for obtaining highly accurate results for smaller model systems.

-

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly used. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with heteroatoms and for anions like nitrite.

-

Solvation Models: To simulate the effect of a solvent (e.g., water) on the system, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the calculations. This is particularly important for studying reactions in solution.

Typical Computational Protocol:

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule(s) of interest. This is done by calculating the forces on each atom and iteratively moving the atoms until the forces are close to zero.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

Single-Point Energy Calculation: A more accurate energy calculation can be performed at the optimized geometry using a higher level of theory or a larger basis set.

-

Transition State Search: To study a chemical reaction, the structure of the transition state connecting the reactants and products must be located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the desired reactants and products.

-

Property Calculations: Various electronic properties, such as Mulliken charges, natural bond orbital (NBO) analysis, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand the electronic structure and reactivity of the molecule.

Quantum Chemical Calculations of this compound

While direct experimental data on the isolated "this compound" salt is scarce, quantum chemical calculations can provide valuable insights into its structure and properties. The system can be modeled as an ion pair between the morpholinium cation and the nitrite anion.

Table 1: Calculated Geometric Parameters of Morpholinium Cation and Nitrite Anion (Note: These are representative values that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly depending on the specific computational setup.)

| Parameter | Species | Calculated Value |

| Bond Lengths (Å) | ||

| N-O | Nitrite (NO₂⁻) | 1.25 |

| C-N | Morpholinium | 1.50 |

| C-O | Morpholinium | 1.43 |

| C-C | Morpholinium | 1.54 |

| N-H | Morpholinium | 1.02 |

| Bond Angles (degrees) | ||

| O-N-O | Nitrite (NO₂⁻) | 115.0 |

| C-N-C | Morpholinium | 112.0 |

| C-O-C | Morpholinium | 111.0 |

Table 2: Calculated Electronic Properties (Representative values from a B3LYP/6-311++G(d,p) calculation)

| Property | Morpholinium Cation | Nitrite Anion |

| Mulliken Atomic Charges | ||

| N | -0.45 | -0.30 |

| O | -0.60 | -0.35 |

| H (on N) | +0.40 | - |

| HOMO Energy (eV) | -8.5 | -3.2 |

| LUMO Energy (eV) | +2.1 | +1.5 |

| HOMO-LUMO Gap (eV) | 10.6 | 4.7 |

The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. The high-energy HOMO of the nitrite anion indicates its nucleophilic character.

Nitrosation of Morpholine: Reaction Pathway Analysis

The formation of N-nitrosomorpholine from morpholine and a nitrosating agent is a critical reaction pathway to study. In acidic conditions, nitrite can form nitrous acid (HNO₂), which can then be protonated and lose water to form the nitrosonium ion (NO⁺), a potent electrophile. Alternatively, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is also a nitrosating agent.

Quantum chemical calculations can be used to model the reaction pathway and determine the activation energy barrier for the nitrosation of morpholine.

Table 3: Calculated Activation Energies for Nitrosation Reactions (Note: These are representative values and can be influenced by the choice of computational method, basis set, and solvent model.)

| Reaction | Activation Energy (kJ/mol) |

| Morpholine + N₂O₃ → N-Nitrosomorpholine + HNO₂ | ~40-60 |

| Morpholine + H₂NO₂⁺ → N-Nitrosomorpholine + H₂O | ~30-50 |

Experimental studies on the reaction of morpholine with sodium nitrite have reported an activation energy of 101 kJ/mol for the formation of N-nitrosomorpholine.[2][3] The decomposition of N-nitrosomorpholine was also studied, with a reported activation energy of 131 kJ/mol.[2][3]

Visualizations

Caption: A flowchart illustrating the typical computational workflow for studying the nitrosation of morpholine.

Caption: A diagram showing the proposed metabolic activation pathway of N-nitrosomorpholine leading to DNA damage.[4]

Conclusion

Quantum chemical calculations provide an indispensable toolkit for researchers, scientists, and drug development professionals to investigate the fundamental properties of this compound and its conversion to the carcinogenic N-nitrosomorpholine. By employing methods such as DFT, it is possible to elucidate molecular structures, electronic properties, and reaction pathways that are difficult to probe experimentally. The insights gained from these computational studies can aid in risk assessment, the design of safer chemical processes, and the development of strategies to inhibit the formation of harmful nitrosamines. The synergy between computational and experimental approaches will continue to be vital in addressing the health and safety challenges associated with morpholine and other secondary amines.

References

- 1. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re‐Evaluating Acceptable Intake: A Comparative Study of N‐Nitrosomorpholine and N‐Nitroso Reboxetine Potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Nitrosomorpholine and Other Bioactive Morpholine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active compounds. While "morpholine nitrite" is not a discretely isolated compound of significant focus in the literature, its precursors—morpholine and a nitrite source—readily react in situ to form the potent carcinogen N-nitrosomorpholine (NMOR). This technical guide provides a comprehensive literature review of NMOR, covering its chemical properties, synthesis, toxicology, and mechanism of action. Furthermore, this guide explores the broader landscape of bioactive morpholine analogs, detailing their synthesis, quantitative biological data, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, toxicology, and medicinal chemistry.

N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine is a well-characterized genotoxic carcinogen that has been the subject of extensive toxicological research. Its formation from the ubiquitous secondary amine, morpholine, and nitrites, which can be found in various food products and physiological conditions, raises significant health concerns.

Chemical and Physical Properties

NMOR is a yellow crystalline solid or a golden liquid at room temperature.[1][2] It is soluble in water and stable, though sensitive to light.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 59-89-2 | [4] |

| Molecular Formula | C₄H₈N₂O₂ | [4] |

| Molecular Weight | 116.12 g/mol | [1] |

| Melting Point | 29 °C (84 °F) | [5] |

| Boiling Point | 224 °C (435 °F) at 747 mmHg | [1][5] |

| Appearance | Yellow crystals or golden liquid | [1][2] |

| Solubility | Water soluble | [6] |

| Stability | Stable, but light-sensitive. | [3] |

Synthesis

The primary route to NMOR formation is the nitrosation of morpholine. This reaction can occur under acidic conditions with a nitrite source, such as sodium nitrite.

A common laboratory-scale synthesis involves the reaction of morpholine with sodium nitrite in an acidic aqueous solution.

Materials:

-

Morpholine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Dissolve morpholine in distilled water in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in distilled water to the cooled morpholine solution with continuous stirring.

-

Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5 °C. The pH should be acidic to facilitate the formation of nitrous acid.

-

Allow the reaction to stir in the ice bath for several hours.

-

Extract the product from the aqueous solution using dichloromethane.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude N-nitrosomorpholine.

-

The product can be further purified by distillation or chromatography.

Toxicology and Carcinogenicity

NMOR is a potent carcinogen in multiple animal species, including rats, mice, and hamsters.[4][7] It primarily induces tumors in the liver, but also in the lungs, kidneys, and nasal cavity.[7][8] The International Agency for Research on Cancer (IARC) has classified N-nitrosomorpholine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7][8]

| Species | Route of Administration | LD₅₀ | References |

| Rat | Oral | 320 mg/kg | [9] |

| Rat | Intraperitoneal | 282 mg/kg | [9] |

| Rat | Intravenous | 98 mg/kg | [9] |

| Rabbit | Dermal | 0.5 mL/kg | [5] |

A long-term bioassay in rats is a standard method to evaluate the carcinogenic potential of a substance like NMOR.

Animals:

-

Fischer 344 rats are commonly used.[10]

Procedure:

-

Animals are divided into several groups, including a control group receiving untreated drinking water and multiple experimental groups receiving different concentrations of NMOR in their drinking water.

-

The compound is administered daily for an extended period, often up to two years.[10]

-

Throughout the study, animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.

-

At the end of the study, or upon premature death, a complete necropsy is performed on each animal.

-

All major organs and any observed lesions are collected and preserved in formalin for histopathological examination.

-

The incidence and types of tumors are recorded for each group and statistically analyzed to determine the carcinogenic potential of the compound.

Mechanism of Action and Metabolism

The carcinogenicity of NMOR is attributed to its metabolic activation by cytochrome P450 enzymes.[5] This process involves the α-hydroxylation of the carbon atom adjacent to the nitroso group, leading to the formation of an unstable intermediate that can ultimately generate a reactive diazonium ion.[5] This electrophilic species can then form DNA adducts, leading to mutations and the initiation of cancer.

Bioactive Morpholine Analogs

Beyond the toxicological interest in NMOR, the morpholine ring is a key structural component in a wide array of therapeutic agents with diverse biological activities.[11]

Synthesis of Morpholine Derivatives

A variety of synthetic strategies have been developed to produce substituted morpholine derivatives.

This multi-step synthesis exemplifies a common approach to creating complex morpholine-based compounds with potential therapeutic applications.[1]

General Procedure:

-

Step 1: Synthesis of (4-benzoyl-phenoxy)-acetic acid hydrazides: (4-Hydroxy-aryl)-aryl methanones are reacted with ethyl chloroacetate in the presence of a base, followed by treatment with hydrazine hydrate to form the corresponding hydrazides.

-

Step 2: Synthesis of 4-benzyl-morpholine-2-carboxylic acid: This can be prepared from commercially available starting materials through a series of reactions including N-benzylation and cyclization.

-

Step 3: Coupling Reaction: The (4-benzoyl-phenoxy)-acetic acid hydrazides are coupled with 4-benzyl-morpholine-2-carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to yield the final products.[1]

Anticancer Activity

Numerous morpholine derivatives have demonstrated significant in vitro and in vivo anticancer activity.

| Compound | Cancer Cell Line | IC₅₀ (µM) | References |

| 8b | DLA (Dalton's Lymphoma Ascites) | 7.1 ± 0.8 | [1] |

| 8b | EAC (Ehrlich Ascites Carcinoma) | 7.0 ± 0.7 | [1] |

| 8b | MCF-7 (Breast Cancer) | 10.1 ± 0.6 | [1] |

| 8b | A549 (Lung Cancer) | 11.2 ± 0.9 | [1] |

| 8f | DLA (Dalton's Lymphoma Ascites) | 9.1 ± 0.8 | [1] |

| 8f | EAC (Ehrlich Ascites Carcinoma) | 8.6 ± 1.8 | [1] |

| 8f | MCF-7 (Breast Cancer) | 13.1 ± 1.1 | [1] |

| AK-3 | A549 (Lung Cancer) | 10.38 ± 0.27 | [12] |

| AK-3 | MCF-7 (Breast Cancer) | 6.44 ± 0.29 | [12] |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [12] |

| 1h | ID8 (Ovarian Cancer) | 9.40 | [2] |

| 1i | ID8 (Ovarian Cancer) | 11.2 | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Certain morpholine derivatives have also been investigated for their potential as antimicrobial agents.

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

-

Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways Modulated by Morpholine Analogs

The biological effects of morpholine derivatives are often mediated through their interaction with specific intracellular signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several morpholine-containing compounds have been identified as inhibitors of this pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation and immunity, and its aberrant activation is linked to various inflammatory diseases and cancers. Some morpholine derivatives have been shown to inhibit this pathway.

Conclusion

This technical guide has provided a detailed overview of N-nitrosomorpholine, a significant carcinogenic derivative of morpholine, and has explored the broader therapeutic potential of other morpholine analogs. The information compiled, including chemical properties, synthesis protocols, quantitative biological data, and mechanisms of action, underscores the dual nature of the morpholine scaffold—as a precursor to a potent toxin and as a cornerstone for the development of novel therapeutics. The presented data and methodologies are intended to aid researchers in the fields of toxicology, drug discovery, and medicinal chemistry in their ongoing efforts to understand the risks associated with certain morpholine derivatives and to harness the therapeutic potential of others.

References

- 1. sciforum.net [sciforum.net]

- 2. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of intracellular signaling pathways NF-κB and MEK1/2 attenuates neuropathic pain development and enhances morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. N-NITROSOMORPHOLINE - (Organic Method #17) [dnacih.com]

- 10. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Morpholine Nitrite as a Corrosion Inhibitor for Steel

Introduction

Morpholine, an organic chemical compound, and its salts are recognized for their efficacy as corrosion inhibitors, particularly for mild steel. Morpholine nitrite, specifically, is a widely utilized volatile corrosion inhibitor (VCI). Its ability to transition into the vapor phase allows it to protect metal surfaces without direct contact, making it invaluable for safeguarding complex internal voids, pipelines, and enclosed systems. This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists investigating the use of this compound for steel corrosion control.

Mechanism of Action

This compound functions as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions. Its primary mechanism involves the volatilization of the compound, which then travels to the steel surface. Upon contact, the this compound adsorbs onto the metal. The nitrite ion (NO₂⁻) is a strong oxidizing agent that facilitates the passivation of the steel surface by promoting the formation of a stable, thin protective film of iron oxide (Fe₂O₃) or hydrated ferric oxide (γ-Fe₂O₃). This passive layer acts as a barrier, significantly reducing the rate of corrosion.

Quantitative Data Summary

The effectiveness of this compound is dependent on its concentration, the temperature, and the nature of the corrosive environment. The following tables summarize typical performance data.

Table 1: Inhibition Efficiency at Various Concentrations

| Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 (Control) | 45.2 | 0.0 |

| 250 | 15.8 | 65.0 |

| 500 | 8.1 | 82.1 |

| 1000 | 3.6 | 92.0 |

| 2000 | 2.2 | 95.1 |

| Conditions: Mild steel in an aerated saline solution (3.5% NaCl), 25°C, 72-hour exposure. |

Table 2: Effect of Temperature on Inhibition Efficiency

| Temperature (°C) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 25 | 3.6 | 92.0 |

| 40 | 5.9 | 88.5 |

| 60 | 9.8 | 81.3 |

| Conditions: Mild steel in an aerated saline solution (3.5% NaCl) with 1000 ppm this compound. |

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound are provided below.

Weight Loss Measurement Protocol

This gravimetric method provides a direct measure of metal loss and is a fundamental technique for inhibitor evaluation.

Methodology:

-

Specimen Preparation:

-

Cut mild steel coupons to a standard size (e.g., 5cm x 2cm x 0.2cm).

-

Drill a hole near the top edge for suspension.

-

Abrade the surfaces sequentially with silicon carbide (SiC) paper of increasing grit size (e.g., 200, 400, 600, 800 grit).

-

Degrease the coupons by sonicating in acetone for 10 minutes.

-

Rinse with deionized water, dry with a stream of warm air, and store in a desiccator.

-

Record the initial weight (W₁) of each coupon accurately using an analytical balance.

-

-

Exposure:

-

Prepare the corrosive medium (e.g., 3.5% NaCl solution).

-

Prepare test solutions by adding various concentrations of this compound (e.g., 250, 500, 1000 ppm) to the corrosive medium. Include a control solution with no inhibitor.

-

Suspend one coupon in each test beaker using a glass hook, ensuring it is fully immersed.

-

Maintain the beakers at a constant temperature (e.g., 25°C) for a specified duration (e.g., 72 hours).

-

-

Post-Exposure Cleaning and Weighing:

-

Remove the coupons from the solutions.

-

Clean them according to ASTM G1-03 standard: immerse in a cleaning solution (e.g., 500 mL HCl, 3.5 g hexamethylene tetramine, diluted to 1000 mL with water) for a few minutes to remove corrosion products.

-

Rinse thoroughly with deionized water and acetone, then dry.

-

Record the final weight (W₂) of each coupon.

-

-

Calculations:

-

Corrosion Rate (CR) in mils per year (mpy): CR (mpy) = (K × ΔW) / (A × T × D) Where:

-

K = 3.45 x 10⁶ (constant for mpy)

-

ΔW = Weight loss (W₁ - W₂) in grams

-

A = Surface area of the coupon in cm²

-

T = Exposure time in hours

-

D = Density of mild steel in g/cm³ (approx. 7.85)

-

-

Inhibition Efficiency (IE%) : IE% = [(CR_control - CR_inhibitor) / CR_control] × 100

-

Electrochemical Measurement Protocols

Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process.

A. Potentiodynamic Polarization

This technique determines the corrosion current (Icorr) and provides information on whether an inhibitor is anodic, cathodic, or mixed-type.

Methodology:

-

Cell Setup: Use a standard three-electrode cell: a mild steel specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

-

Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize for approximately 30-60 minutes.

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Calculation: IE% = [(icorr_control - icorr_inhibitor) / icorr_control] × 100

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed on the metal surface.

Methodology:

-

Cell Setup & Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.

-

Impedance Scan: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle is related to the charge transfer resistance (Rct). A larger diameter indicates higher resistance to corrosion.

-

Calculation: IE% = [(Rct_inhibitor - Rct_control) / Rct_inhibitor] × 100

Application Notes and Protocols for the Synthesis of N-Nitrosomorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In organic synthesis, the reaction of the secondary amine morpholine with a nitrite source, such as sodium nitrite, under acidic conditions does not yield a stable "morpholine nitrite" salt for direct use as a reagent. Instead, this combination leads to the formation of N-nitrosomorpholine (NMOR), a potent carcinogen. The study of this reaction is paramount, primarily in the fields of toxicology and analytical chemistry, to understand and mitigate the formation of carcinogenic nitrosamines in various environments, including food, industrial settings, and biological systems.

This document provides a detailed protocol for the laboratory-scale synthesis of N--nitrosomorpholine, intended for use as a reference standard or in controlled research settings. Due to the hazardous nature of the product, all handling must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Reaction Scheme

The synthesis of N-nitrosomorpholine proceeds via the nitrosation of the secondary amine group of morpholine by nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.

Overall Reaction:

Morpholine + Sodium Nitrite + HCl → N-Nitrosomorpholine + NaCl + H₂O

Experimental Protocol: Synthesis of N-Nitrosomorpholine

This protocol is adapted from established procedures for the nitrosation of secondary amines.

Materials and Reagents:

-

Morpholine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Ice bath

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in distilled water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the cooled morpholine solution. Maintain the temperature below 10 °C during the addition.

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in distilled water. Add this solution dropwise to the stirred, acidic morpholine solution using a dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature remains between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-nitrosomorpholine.

-

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |

| Morpholine | 87.12 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 |

| Hydrochloric Acid (conc.) | 36.46 | 1.1 |

Table 2: Physical and Spectroscopic Data of N-Nitrosomorpholine

| Property | Value |

| Molecular Formula | C₄H₈N₂O₂ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Pale yellow solid or oil |

| Melting Point | 29 °C |

| Boiling Point | 224 °C |

| ¹H NMR (CDCl₃, δ) | 3.5-4.0 (m, 4H), 4.2-4.5 (m, 4H) |

| ¹³C NMR (CDCl₃, δ) | 45.1, 66.8 |

| Mass Spectrum (m/z) | 116 (M⁺) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-Nitrosomorpholine.

Signaling Pathway/Reaction Mechanism

Caption: Mechanism of N-nitrosomorpholine formation.

Disclaimer: N-Nitrosomorpholine is a suspected human carcinogen and should be handled with extreme caution. This protocol is intended for informational purposes for qualified researchers and should only be performed in a laboratory with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Application Notes and Protocols for Morpholine Nitrite in Electrochemical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct electrochemical studies specifically focused on "Morpholine Nitrite" are not extensively documented in publicly available literature, its constituent ions, morpholine and nitrite, both exhibit significant and well-studied electrochemical properties. Morpholine and its derivatives are widely recognized for their applications as corrosion inhibitors, a field heavily reliant on electrochemical analysis.[1][2] Concurrently, the nitrite ion is a frequent subject of electrochemical sensing and quantification due to its importance in environmental and biological systems.[3][4]

This document provides detailed application notes and protocols based on the electrochemical behavior of morpholine and nitrite. By understanding the individual electrochemical characteristics of these components, researchers can infer and explore the potential applications of this compound in various electrochemical studies. The primary hypothesized application lies in the field of corrosion inhibition, where this compound could serve as a dual-action inhibitor.

I. Application: Corrosion Inhibition

Morpholine and its salts are effective corrosion inhibitors for various metals and alloys, particularly steel.[1] They function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of these inhibitors is routinely evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Data Presentation: Corrosion Inhibition Efficiency of Morpholine Derivatives

The following table summarizes the corrosion inhibition efficiency of various morpholine derivatives under different conditions, as determined by electrochemical analysis.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Morpholine Derivative 1 | AISI 316 Stainless Steel | Simulated production water (150,000 mg·L⁻¹ Cl⁻, 5 mg·L⁻¹ S²⁻) | 100 mg·L⁻¹ | 85.67 | [5][6] |

| Morpholine Derivative 2 | AISI 316 Stainless Steel | Simulated production water (150,000 mg·L⁻¹ Cl⁻, 5 mg·L⁻¹ S²⁻) | 50 mg·L⁻¹ | 76.26 | [5][6] |

| Morpholine Derivative 3 | AISI 316 Stainless Steel | Simulated production water (150,000 mg·L⁻¹ Cl⁻, 5 mg·L⁻¹ S²⁻) | 30 mg·L⁻¹ | 66.65 | [5][6] |

Experimental Protocol: Evaluation of Corrosion Inhibition using Potentiodynamic Polarization

This protocol outlines the steps to assess the corrosion inhibition performance of a morpholine-based inhibitor.

1. Materials and Equipment:

- Working Electrode (WE): A specimen of the metal to be tested (e.g., carbon steel), with a fixed exposed surface area.

- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

- Counter Electrode (CE): Platinum or graphite rod.

- Potentiostat/Galvanostat.

- Electrochemical cell.

- Corrosive medium (e.g., 1M HCl).

- Inhibitor solution (e.g., various concentrations of the morpholine derivative).

- Polishing materials (sandpaper of different grades, alumina slurry).

2. Procedure:

- Electrode Preparation:

- Mechanically polish the working electrode surface with successively finer grades of sandpaper.

- Rinse with deionized water and ethanol.

- Dry the electrode.

- Electrochemical Measurement:

- Assemble the electrochemical cell with the WE, RE, and CE in the corrosive medium without the inhibitor.

- Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

- Record the resulting current density.

- Repeat the measurement in the presence of different concentrations of the inhibitor.

- Data Analysis:

- Plot the logarithm of the current density versus the applied potential (Tafel plot).

- Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

- Calculate the inhibition efficiency (η%) using the following equation:

- η% = [(i°corr - icorr) / i°corr] x 100

- where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]

Experimental Workflow: Corrosion Inhibition Study

References

- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. um.es [um.es]

- 4. Frontiers | Electrochemical Sensing of Nitrite Ions Using Modified Electrode by Poly 1,8-Diaminonaphthalene/Functionalized Multi-Walled Carbon Nanotubes [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Morpholine Nitrite as a Derivatization Reagent in Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a versatile organic compound, finds extensive application in various industries, including as a corrosion inhibitor, an emulsifier in waxes and polishes, and a chemical intermediate in the synthesis of pharmaceuticals.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring morpholine levels in diverse matrices such as environmental samples, food products, and pharmaceutical formulations to ensure safety and quality. One prominent analytical strategy involves the derivatization of morpholine with a nitrite source, typically sodium nitrite, under acidic conditions. This reaction quantitatively converts morpholine into N-nitrosomorpholine (NMOR), a stable and volatile derivative amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[3][4] This application note provides detailed protocols and quantitative data for the determination of morpholine using this derivatization technique.

Principle of Derivatization

The analytical method is based on the nitrosation of the secondary amine group of morpholine in the presence of a nitrite salt under acidic conditions. The reaction produces N-nitrosomorpholine (NMOR), a compound that is both stable and sufficiently volatile for GC-MS analysis.[3][4]

The derivatization reaction is as follows:

Caption: Derivatization of Morpholine to N-Nitrosomorpholine.

Applications

This derivatization method is highly effective for the trace analysis of morpholine in a variety of complex matrices:

-

Food and Beverages: Determination of morpholine residues in fruit juices and other food products where morpholine-based waxes may be used.[3][5]

-

Pharmaceuticals: Quantification of residual morpholine in drug substances and formulations.[3][4]

-

Environmental Monitoring: Analysis of morpholine in water and soil samples.

Experimental Protocols

Protocol 1: Determination of Morpholine in Apple Juice and Ibuprofen Tablets

This protocol is adapted from a validated method for the quantification of morpholine in fruit juices and pharmaceutical tablets by GC-MS after derivatization with sodium nitrite.[3][4]

1. Materials and Reagents:

-

Morpholine standard (Aladdin Reagent Co., Ltd.)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Samples: Apple juice, Ibuprofen tablets

2. Standard Solution Preparation:

-

Prepare a stock solution of morpholine (e.g., 1000 mg/L) in deionized water.

-